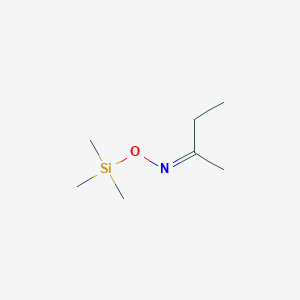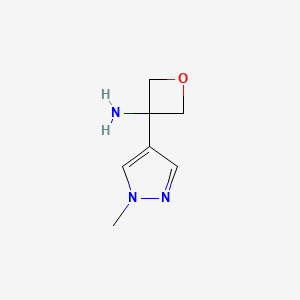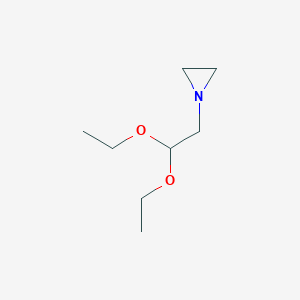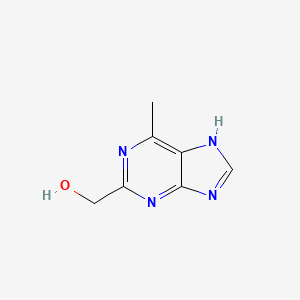
(E)-Butan-2-one O-trimethylsilyl oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Butan-2-one O-trimethylsilyl oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. In this compound, the oxime group is further modified by the addition of a trimethylsilyl group, which enhances its stability and reactivity. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
合成路线和反应条件: (E)-丁酮-O-三甲基硅基肟的合成通常涉及丁酮(甲乙酮)与羟胺反应生成肟,然后用三甲基硅烷基氯化物进行硅烷化。反应条件通常包括使用吡啶或三乙胺等碱以促进硅烷化过程。整个反应可概括如下:
-
肟的生成:
CH3COCH2CH3+NH2OH→CH3C(=NOH)CH2CH3+H2O
-
肟的硅烷化:
CH3C(=NOH)CH2CH3+(CH3)3SiCl→CH3C(=NOSi(CH3)3)CH2CH3+HCl
工业生产方法: 在工业环境中,(E)-丁酮-O-三甲基硅基肟的生产可能涉及连续流动工艺以提高效率和产率。使用自动化系统和优化的反应条件确保产品质量的一致性和可扩展性。
化学反应分析
反应类型: (E)-丁酮-O-三甲基硅基肟会发生各种化学反应,包括:
氧化: 肟基团可以被氧化生成腈氧化物。
还原: 肟可以被还原成相应的胺。
取代: 三甲基硅基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 通常使用间氯过氧苯甲酸(m-CPBA)等试剂。
还原: 使用氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等还原剂。
取代: 条件通常涉及使用氢化钠(NaH)或叔丁醇钾(KOtBu)等碱。
主要产物:
氧化: 生成腈氧化物。
还原: 生成相应的胺。
取代: 根据所使用的亲核试剂生成各种取代的肟。
科学研究应用
(E)-丁酮-O-三甲基硅基肟在科学研究中有多种应用:
化学: 用作有机合成中制备各种化合物的试剂,包括杂环化合物和药物。
生物学: 用于研究酶机制,以及作为探针来研究生物途径。
医学: 由于其形成稳定中间体的能力,有可能在药物开发中使用。
工业: 用于生产精细化学品,并作为其他功能化肟的前体。
作用机制
(E)-丁酮-O-三甲基硅基肟的作用机制涉及其在各种化学反应中充当亲核试剂或亲电试剂的能力。三甲基硅基增强了肟氮的亲核性,促进了与亲电试剂的反应。此外,该化合物可以发生水解以释放肟,然后可以参与进一步的化学转化。所涉及的分子靶标和途径取决于具体的反应和应用。
类似化合物:
丁酮肟: 没有三甲基硅基,使其稳定性和反应性较低。
丙酮-O-三甲基硅基肟: 结构类似,但来自丙酮而不是丁酮。
环己酮-O-三甲基硅基肟: 含有环己烷环,导致不同的反应性和应用。
独特之处: (E)-丁酮-O-三甲基硅基肟的独特之处在于同时存在肟基和三甲基硅基,赋予其增强的稳定性和反应性。这使其成为有机合成和各种工业应用中的宝贵试剂。
相似化合物的比较
Butan-2-one oxime: Lacks the trimethylsilyl group, making it less stable and reactive.
Acetone O-trimethylsilyl oxime: Similar structure but derived from acetone instead of butan-2-one.
Cyclohexanone O-trimethylsilyl oxime: Contains a cyclohexane ring, leading to different reactivity and applications.
Uniqueness: (E)-Butan-2-one O-trimethylsilyl oxime is unique due to the presence of both the oxime and trimethylsilyl groups, which confer enhanced stability and reactivity. This makes it a valuable reagent in organic synthesis and various industrial applications.
属性
分子式 |
C7H17NOSi |
|---|---|
分子量 |
159.30 g/mol |
IUPAC 名称 |
(Z)-N-trimethylsilyloxybutan-2-imine |
InChI |
InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3/b8-7- |
InChI 键 |
SEAFDZSFYYHNDU-FPLPWBNLSA-N |
手性 SMILES |
CC/C(=N\O[Si](C)(C)C)/C |
规范 SMILES |
CCC(=NO[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)

![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)


![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)




![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)
